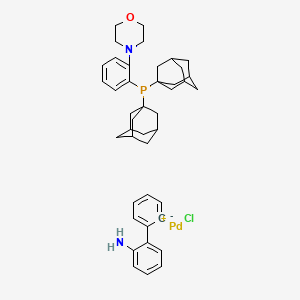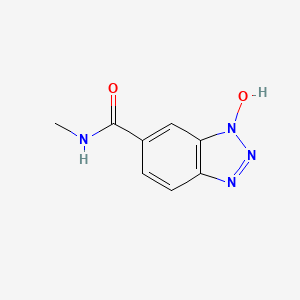
Tetrahexyl ammonnium hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahexyl ammonium hydrate is a quaternary ammonium compound with the chemical formula ((C_6H_{13})_4N^+). It is known for its role as a phase-transfer catalyst, facilitating reactions between compounds in different phases (e.g., liquid-liquid or liquid-solid). This compound is particularly useful in organic synthesis due to its ability to enhance reaction rates and yields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrahexyl ammonium hydrate can be synthesized through the quaternization of hexylamine with hexyl bromide, followed by hydration. The reaction typically involves:
Quaternization: Hexylamine reacts with hexyl bromide in the presence of a base such as sodium hydroxide to form tetrahexyl ammonium bromide.
Hydration: The resulting tetrahexyl ammonium bromide is then treated with water to form tetrahexyl ammonium hydrate.
Industrial Production Methods
Industrial production of tetrahexyl ammonium hydrate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Quaternization: Large quantities of hexylamine and hexyl bromide are reacted in industrial reactors.
Purification: The crude product is purified through crystallization or distillation to obtain high-purity tetrahexyl ammonium bromide.
Hydration: The purified bromide is then hydrated to produce tetrahexyl ammonium hydrate.
Análisis De Reacciones Químicas
Types of Reactions
Tetrahexyl ammonium hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.
Substitution: It participates in nucleophilic substitution reactions, where the ammonium ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Produces tetrahexyl ammonium oxide.
Reduction: Yields lower oxidation state ammonium compounds.
Substitution: Results in various substituted ammonium compounds.
Aplicaciones Científicas De Investigación
Tetrahexyl ammonium hydrate has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis to enhance reaction rates and yields.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which tetrahexyl ammonium hydrate exerts its effects involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate. The molecular targets include:
Reactant Molecules: Enhances the solubility of reactants in different phases.
Reaction Intermediates: Stabilizes reaction intermediates, leading to higher yields.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahexyl ammonium bromide: Similar in structure but lacks the hydrate component.
Tetrabutyl ammonium bromide: Another quaternary ammonium compound with shorter alkyl chains.
Tetraoctyl ammonium bromide: Similar structure with longer alkyl chains.
Uniqueness
Tetrahexyl ammonium hydrate is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobicity and hydrophilicity. This balance enhances its effectiveness as a phase-transfer catalyst compared to other similar compounds.
Propiedades
Fórmula molecular |
C24H54NO+ |
|---|---|
Peso molecular |
372.7 g/mol |
Nombre IUPAC |
tetrahexylazanium;hydrate |
InChI |
InChI=1S/C24H52N.H2O/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;/h5-24H2,1-4H3;1H2/q+1; |
Clave InChI |
JCJNUSDBRRKQPC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



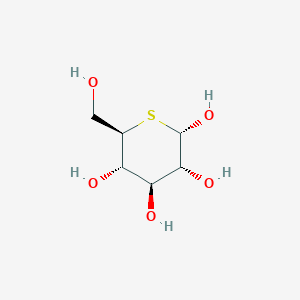


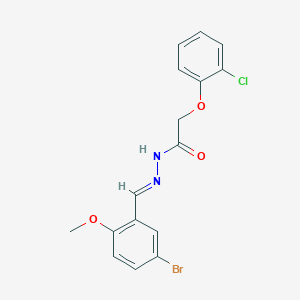
![1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B12058148.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate](/img/structure/B12058149.png)

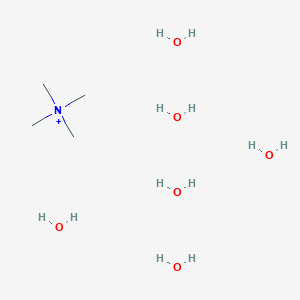
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3,6-diiodo-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12058159.png)
![Dibromo[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058167.png)
